Ertapenem is a 1-beta-methyl carbapenem and broad-spectrum beta-lactam antibiotic with bactericidal property. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and subsequent lysis of the cell wall leading to cell death of Gram-positive and Gram-negative aerobic and anaerobic pathogens. This agent is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases.
Ertapenem, also known as invanz or ertapenem sodium, belongs to the class of organic compounds known as thienamycins. These are beta-lactam antibiotics that differ from penicillins in having the thiazolidine sulfur atom replaced by carbon, the sulfur then becoming the first atom in the side chain. Ertapenem is a drug which is used for the treatment the following moderate to severe infections caused by susceptible isolates of the designated microorganisms: (1) complicated intra-abdominal infections due to escherichia coli, clostridium clostridioforme, eubacterium lentum, peptostreptococcus species, bacteroides fragilis, bacteroides distasonis, bacteroides ovatus, bacteroides thetaiotaomicron, or bacteroides uniformis, (2) complicated skin and skin structure infections, including diabetic foot infections without osteomyelitis due to staphylococcus aureus (methicillin susceptible isolates only), streptococcus agalactiae, streptococcus pyogenes, escherichia coli, klebsiella pneumoniae, proteus mirabilis, bacteroides fragilis, peptostreptococcus species, porphyromonas asaccharolytica, or prevotella bivia, (3) community acquired pneumonia due to streptococcus pneumoniae (penicillin susceptible isolates only) including cases with concurrent bacteremia, haemophilus influenzae (beta-lactamase negative isolates only), or moraxella catarrhalis, (4) complicated urinary tract infections including pyelonephritis due to escherichia coli, including cases with concurrent bacteremia, or klebsiella pneumoniae, (5) acute pelvic infections including postpartum endomyometritis, septic abortion and post surgical gynecologic infections due to streptococcus agalactiae, escherichia coli, bacteroides fragilis, porphyromonas asaccharolytica, peptostreptococcus species, or prevotella bivia. Ertapenem is considered to be a practically insoluble (in water) and relatively neutral molecule. Ertapenem has been detected in multiple biofluids, such as urine and blood. Within the cell, ertapenem is primarily located in the membrane (predicted from logP).
Ertapenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Ertapenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.